molecular formula C13H17NO3 B12958490 Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B12958490
M. Wt: 235.28 g/mol
InChI Key: MWUXRQCQIMGGAO-WDEREUQCSA-N
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Description

Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylate ester, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where a methoxyphenyl halide reacts with the pyrrolidine ring.

    Esterification: The carboxylate ester can be introduced through esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the ester group, converting it into an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolidine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.

    Organic Synthesis: As an intermediate in the preparation of complex organic molecules.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.

    Industrial Applications: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s chiral nature could influence its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate: Lacks the methoxy group, which may affect its chemical and biological properties.

    Methyl (3S,4R)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylate: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate’s unique combination of a methoxyphenyl group and a chiral pyrrolidine ring may confer distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 1049978-81-5

The compound features a pyrrolidine ring with a methoxyphenyl substituent and a carboxylate group, which contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 2-methoxybenzaldehyde and a suitable pyrrolidine derivative.
  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using bases such as sodium hydride or potassium carbonate.
  • Introduction of Carboxylate Group : This can be accomplished via oxidation reactions using reagents like potassium permanganate.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related pyrrolidine derivatives, indicating that compounds with similar structures may exhibit significant antimicrobial activity. For instance, compounds derived from pyrrolidine have shown moderate antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting metabolic processes.
  • Receptor Modulation : It may interact with receptors that modulate physiological responses, influencing cell signaling pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study assessed various pyrrolidine derivatives for their antimicrobial efficacy. Compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 250 μg/mL against Candida albicans and other bacteria .
  • Pharmacological Evaluation :
    • Another investigation focused on the pharmacological profile of related compounds, revealing potential applications in treating infections due to their ability to disrupt bacterial cell walls or metabolic functions .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundContains a methoxy group; chiral centerPotential antimicrobial activity
Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylateLacks methoxy group; different reactivityReduced biological activity compared to methoxy derivative
Methyl (3S,4R)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylateHydroxyl group instead of methoxyDifferent interaction profile

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H17NO3/c1-16-12-6-4-3-5-9(12)10-7-14-8-11(10)13(15)17-2/h3-6,10-11,14H,7-8H2,1-2H3/t10-,11+/m0/s1

InChI Key

MWUXRQCQIMGGAO-WDEREUQCSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)OC

Canonical SMILES

COC1=CC=CC=C1C2CNCC2C(=O)OC

Origin of Product

United States

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